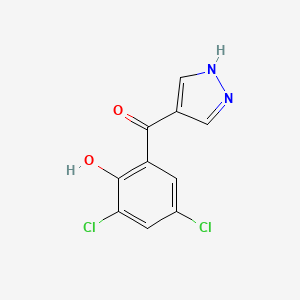

4-(3,5-Dichloro-2-hydroxybenzoyl)pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(3,5-Dichloro-2-hydroxybenzoyl)pyrazole is a chemical compound with the molecular formula C10H6Cl2N2O2. It is characterized by the presence of a pyrazole ring substituted with a 3,5-dichloro-2-hydroxybenzoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dichloro-2-hydroxybenzoyl)pyrazole typically involves the reaction of 3,5-dichloro-2-hydroxybenzoic acid with hydrazine derivatives under specific conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dichloro-2-hydroxybenzoyl)pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The chlorine atoms in the benzoyl group can be substituted with other functional groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, with temperature, solvent, and reaction time being critical factors .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-(3,5-Dichloro-2-hydroxybenzoyl)pyrazole has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing

Mechanism of Action

The mechanism of action of 4-(3,5-Dichloro-2-hydroxybenzoyl)pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

- 3,5-Dichloro-2-hydroxybenzoylpyrazole

- 4-Hydroxybenzoylpyrazole

- 3,5-Dichloropyrazole .

Uniqueness

4-(3,5-Dichloro-2-hydroxybenzoyl)pyrazole is unique due to the specific substitution pattern on the benzoyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .

Biological Activity

4-(3,5-Dichloro-2-hydroxybenzoyl)pyrazole is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dichloro-2-hydroxybenzoic acid with pyrazole derivatives. The resulting compound has been characterized using various spectroscopic techniques, confirming its structure and purity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. In vitro assays demonstrated its effectiveness against several Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for these pathogens were notably low, indicating potent antibacterial activity.

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Enterococcus faecalis | 16 |

| Clostridium difficile | 32 |

| Candida albicans | 64 |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents to combat resistant strains of bacteria and fungi .

Anticancer Activity

In addition to its antimicrobial properties, studies have shown that pyrazole derivatives exhibit significant anticancer activity. Specifically, this compound was tested against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound demonstrated a dose-dependent inhibition of cell proliferation.

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 15 |

| MCF-7 | 20 |

| HeLa | 25 |

The anticancer mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

Case Studies

- Case Study on Antimicrobial Resistance : A study evaluated the efficacy of this compound against vancomycin-resistant Staphylococcus aureus (VRSA). The compound showed promising results with an MIC significantly lower than that of traditional antibiotics like vancomycin.

- Case Study on Cancer Treatment : In a preclinical trial involving A549 cells treated with varying concentrations of the compound, researchers observed a significant reduction in cell viability compared to untreated controls. Further analysis indicated that the compound triggered apoptotic pathways evidenced by increased caspase activity.

Properties

Molecular Formula |

C10H6Cl2N2O2 |

|---|---|

Molecular Weight |

257.07 g/mol |

IUPAC Name |

(3,5-dichloro-2-hydroxyphenyl)-(1H-pyrazol-4-yl)methanone |

InChI |

InChI=1S/C10H6Cl2N2O2/c11-6-1-7(10(16)8(12)2-6)9(15)5-3-13-14-4-5/h1-4,16H,(H,13,14) |

InChI Key |

VXLRRJWEOSPDMN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)C2=CNN=C2)O)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.